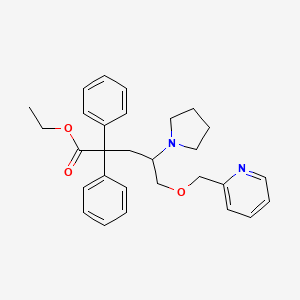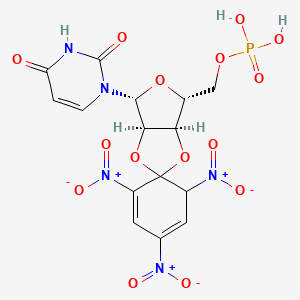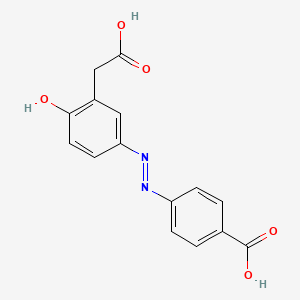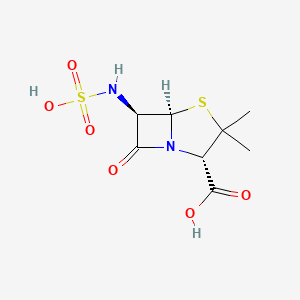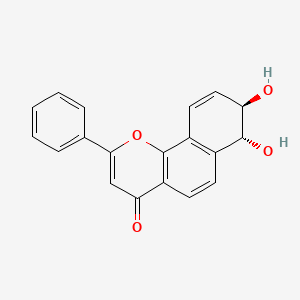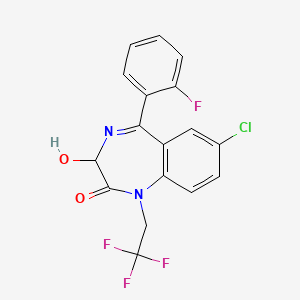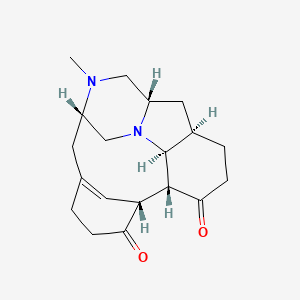
Herqueline
Overview
Description
Herquline A is a natural product isolated from the fungus Penicillium herquei. It was first discovered by Ōmura and co-workers in 1979. This compound is known for its highly strained bowl-shaped pentacyclic structure, which has attracted significant interest from the synthetic community due to its unique architecture and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Herquline A has been a challenging target for chemists due to its complex structure. Various synthetic approaches have been explored, including oxidative phenol coupling and transition metal-mediated aryl coupling . Key steps in the synthesis involve the formation of the piperazine ring and the tricyclic ring system via intramolecular Aza-Michael addition reactions .
Industrial Production Methods
Currently, there are no established industrial production methods for Herquline A due to its complex structure and the challenges associated with its synthesis. Most of the research has focused on laboratory-scale synthesis and the development of efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions
Herquline A undergoes various chemical reactions, including:
Oxidation: Oxidative phenol coupling is a key reaction in the synthesis of Herquline A.
Reduction: Reduction reactions are used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can be employed to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidative Phenol Coupling: Vanadium(V) species, hypervalent iodine(III) reagents, silver(I) oxide, iron(III), and lead(IV) reagents are commonly used as coupling oxidants.
Reduction: Various reducing agents can be used depending on the specific functional groups targeted for reduction.
Substitution: Different nucleophiles and electrophiles can be used in substitution reactions to introduce new substituents.
Major Products Formed
The major products formed from these reactions include intermediates and derivatives of Herquline A that retain the core structure but have modified functional groups .
Scientific Research Applications
Herquline A has shown promising biological activities, making it a valuable compound for scientific research. Some of its applications include:
Mechanism of Action
Herquline A exerts its effects through various molecular targets and pathways. It inhibits platelet aggregation by interfering with the dense-granule release reaction and the stimulation of the prostaglandin-thromboxane system . Additionally, it inhibits the replication of influenza virus strains by mechanisms that do not involve the viral neuraminidase .
Comparison with Similar Compounds
Similar compounds include Herquline B and Herquline C, which share structural similarities but differ in their specific functional groups and biological activities . Other related compounds include wickerols A and B, which have a novel fused ring skeleton and exhibit anti-influenza virus properties . The uniqueness of Herquline A lies in its highly strained pentacyclic structure and its potent biological activities .
Properties
IUPAC Name |
(2S,3R,7R,8R,14S,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-20-9-14-8-12-3-5-17(23)18-15-7-11(2-4-16(15)22)6-13(20)10-21(14)19(12)18/h7,12-15,18-19H,2-6,8-10H2,1H3/t12-,13+,14+,15+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKNDVKQCSBIQE-OCANJJRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC3CCC(=O)C4C3N2CC1CC5=CC4C(=O)CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2C[C@H]3CCC(=O)[C@H]4[C@H]3N2C[C@@H]1CC5=C[C@H]4C(=O)CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90222097 | |
| Record name | Herqueline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90222097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71812-08-3 | |
| Record name | Herqueline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071812083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Herqueline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90222097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,5,6-Pentahydroxycyclohexyl 6'-bromo-2,2',4,6-tetrahydroxy-6-methyl-8,8a,9,10-tetrahydro-6H-spiro[cyclopenta[e]pyrimido[4,5-b][1,4]diazepine-7,3'-indole]-8-carboxylate](/img/structure/B1201310.png)
![(2s,3s,5s)-5-{[(1s,3s)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl]oxy}-2-methyltetrahydrofuran-3-carbaldehyde](/img/structure/B1201312.png)
![(2S)-2-amino-3-[3,5-diiodo-4-[3-iodo-4-(phenylcarbamoyloxy)phenoxy]phenyl]propanoic acid](/img/structure/B1201313.png)
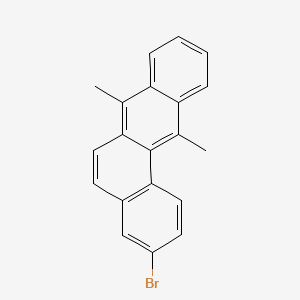

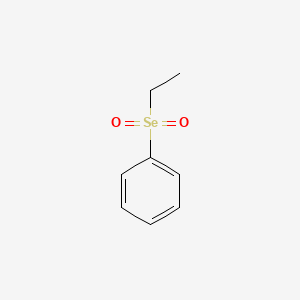
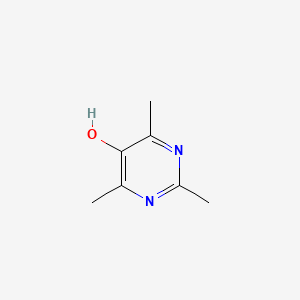
![4-[1-[(10R,13S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B1201323.png)
